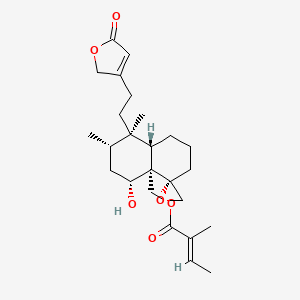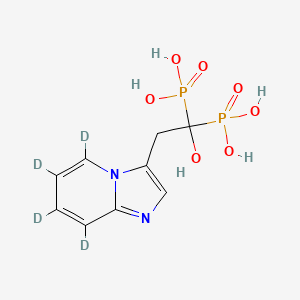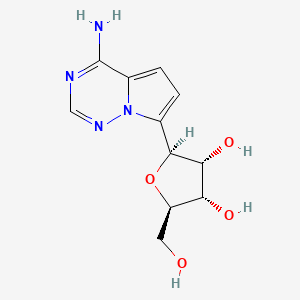
SARS-CoV-2 Mpro-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 Mpro-IN-6 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibiting this protease can effectively block the viral life cycle, thereby reducing the severity and spread of the infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-6 involves several steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride. This is followed by the nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2 Mpro-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound undergoes nucleophilic substitution reactions, as seen in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophilic substitution often involves reagents like sodium azide in a solvent mixture of acetone and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution reaction in the synthesis of this compound results in the formation of a 7-azido derivative .
Applications De Recherche Scientifique
SARS-CoV-2 Mpro-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
SARS-CoV-2 Mpro-IN-6 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is responsible for cleaving the viral polyproteins into functional units necessary for viral replication. By binding to the active site of the protease, this compound prevents the protease from performing its function, thereby blocking the replication of the virus . The compound interacts with the catalytic dyad (Cys145 and His41) of the protease, forming a covalent bond that inhibits its activity .
Comparaison Avec Des Composés Similaires
SARS-CoV-2 Mpro-IN-6 can be compared with other similar compounds, such as:
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
GC376: A protease inhibitor that has shown efficacy against various coronaviruses.
PF-07321332: A compound currently under clinical trials for COVID-19 therapy, which also targets the main protease.
Uniqueness
This compound is unique due to its specific chemical structure and the synthetic route used for its preparation. Its ability to form a covalent bond with the protease’s catalytic dyad sets it apart from some other inhibitors that may not form such stable interactions .
List of Similar Compounds
- Nirmatrelvir
- GC376
- PF-07321332
- Boceprevir
- Telaprevir analogues
Propriétés
Formule moléculaire |
C18H18Cl3N3O2S |
|---|---|
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
(2S)-4-(2-chloroacetyl)-1-(3,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl3N3O2S/c19-9-17(25)23-5-6-24(12-3-4-14(20)15(21)8-12)16(11-23)18(26)22-10-13-2-1-7-27-13/h1-4,7-8,16H,5-6,9-11H2,(H,22,26)/t16-/m0/s1 |
Clé InChI |
DBKURSLDNAKNLU-INIZCTEOSA-N |
SMILES isomérique |
C1CN([C@@H](CN1C(=O)CCl)C(=O)NCC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1CN(C(CN1C(=O)CCl)C(=O)NCC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)
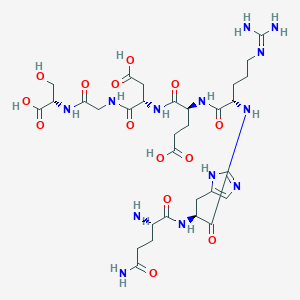


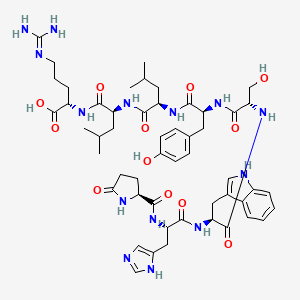


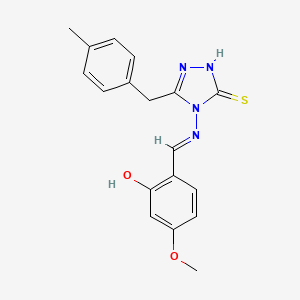
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)

